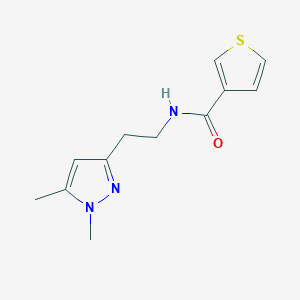
3-Bromo-2-fluoro-N,N-dimethylpyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-2-fluoro-N,N-dimethylpyridin-4-amine” is a chemical compound with the CAS Number: 2418663-50-8 . It has a molecular weight of 219.06 and is typically stored at 4 degrees Celsius . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8BrFN2/c1-11(2)5-3-4-10-7(9)6(5)8/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Studies on halogenopyridines and amines illustrate their reactivity and potential applications in constructing complex molecular architectures. For instance, halogenated pyridines are pivotal in nucleophilic substitution reactions, serving as precursors for synthesizing amino compounds through mechanisms such as the SNAr2 reaction. These reactions are foundational in producing compounds with varied biological activities and material properties (Martens & Hertog, 2010). Similarly, the chemoselective amination of polyhalopyridines, catalyzed by palladium complexes, demonstrates the strategic functionalization of pyridines to obtain aminated products, which are crucial for pharmaceutical synthesis (Ji, Li, & Bunnelle, 2003).
Photocatalysis and Radiochemistry
The advancement in photocatalysis and radiochemistry also highlights the role of such halogenated compounds. For example, 2-amino-5-[18F]fluoropyridines were synthesized via a palladium-catalyzed amination, following a minimalist radiofluorination step. This method facilitates the production of radiolabeled compounds for PET imaging, underscoring the importance of halogenated pyridines in diagnostic applications (Pauton et al., 2019).
Ligand Chemistry
The synthesis and application of complex ligands for metal coordination further exhibit the utility of halogenated pyridines. For instance, the creation of unsymmetrical tripodal ligands incorporating halogenated pyridyl moieties for metal complexation explores the limits of octahedral geometry. These complexes are instrumental in studying asymmetry and steric hindrance effects on metal coordination chemistry, with potential implications in catalysis and material science (Benhamou et al., 2011).
Safety and Hazards
The compound is classified under the GHS06 hazard class . It has hazard statements H301, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-2-fluoro-N,N-dimethylpyridin-4-amine . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity, stability, and interaction with its targets.
Eigenschaften
IUPAC Name |
3-bromo-2-fluoro-N,N-dimethylpyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2/c1-11(2)5-3-4-10-7(9)6(5)8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPKWMQOVUAANKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2746316.png)
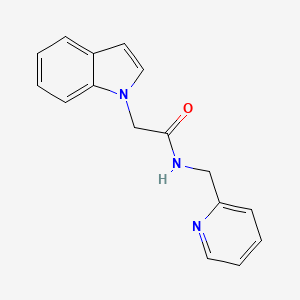
![6,11-Dioxonaphtho[2,3-b]indolizine-12-carboxylic acid](/img/structure/B2746318.png)
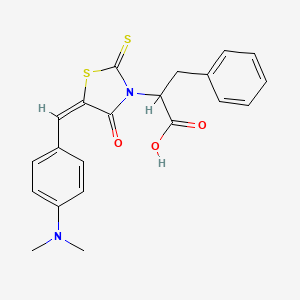
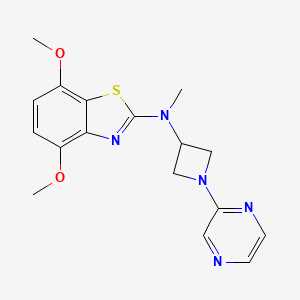
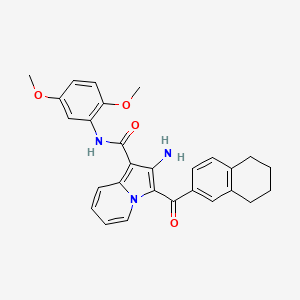
![4-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2746325.png)

![(4-tert-butylphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate](/img/structure/B2746327.png)
![N-[2-(benzylamino)-2-oxoethyl]-5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2746331.png)


![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2746336.png)
